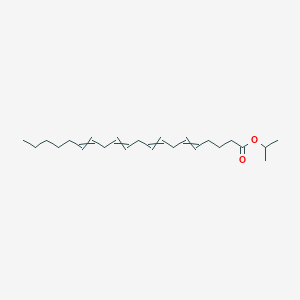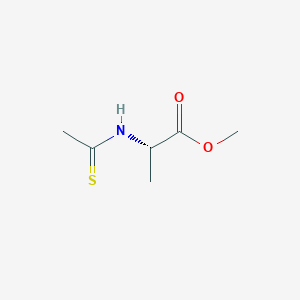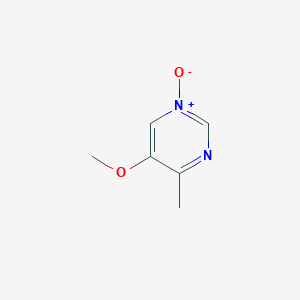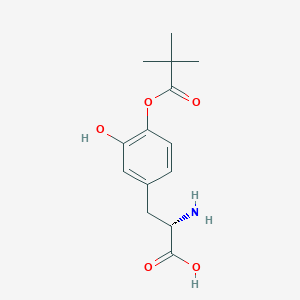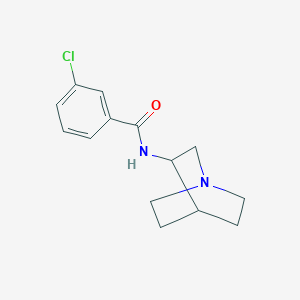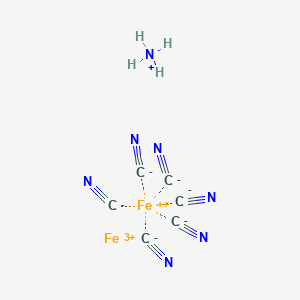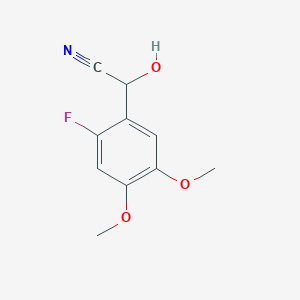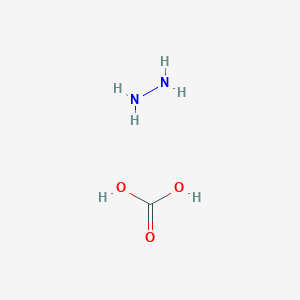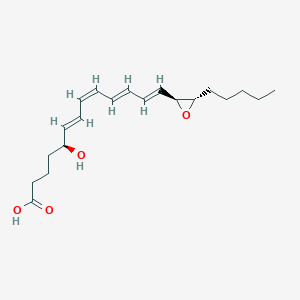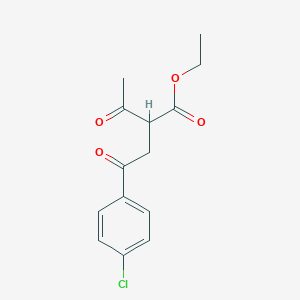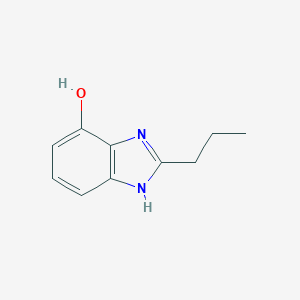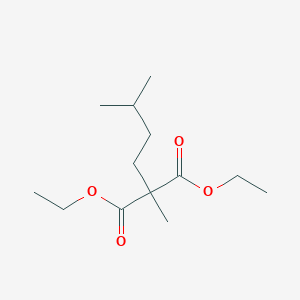![molecular formula C12H21NO2 B039128 7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene CAS No. 120230-21-9](/img/structure/B39128.png)
7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene, also known as DMABCO, is a bicyclic compound that has been widely studied in scientific research. It is a derivative of azabicyclo[2.2.2]octane, which is a common scaffold in medicinal chemistry due to its potential as a bioactive molecule. DMABCO has been found to have several interesting properties, including its ability to act as a chiral auxiliary and its potential as a ligand in asymmetric catalysis.
Mecanismo De Acción
The exact mechanism of action of 7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene is not well understood, but it is thought to act as a Lewis base due to the presence of the nitrogen atom in its structure. This allows it to form complexes with Lewis acids, which can then participate in a variety of chemical reactions. 7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene has also been found to have some basic properties, which may play a role in its reactivity.
Efectos Bioquímicos Y Fisiológicos
There is currently limited research on the biochemical and physiological effects of 7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene, but it has been found to have low toxicity in animal studies. Its potential as a ligand in catalysis suggests that it may have some impact on enzymatic activity, but further research is needed to fully understand its effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene in lab experiments is its chiral properties, which make it a useful tool for creating enantiomerically pure compounds. It is also relatively easy to synthesize, with several methods available for producing it in large quantities. However, 7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene is not a well-known compound, and its properties are not as well understood as some other chiral auxiliaries. This can make it more difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene. One area of interest is its use as a ligand in asymmetric catalysis, which could lead to the development of new, more efficient methods for synthesizing chiral compounds. Another potential direction is the investigation of its biological properties, which could lead to the discovery of new drugs or therapeutic agents. Finally, further research is needed to fully understand the mechanism of action of 7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene and its potential applications in a variety of chemical reactions.
Métodos De Síntesis
There are several methods for synthesizing 7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene, but one of the most common approaches involves the reaction of 2-methylcyclohexanone with diethylamine in the presence of a Lewis acid catalyst. The resulting product is then treated with paraformaldehyde to form 7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene. Other methods involve the use of different starting materials or catalysts, but the basic reaction mechanism remains the same.
Aplicaciones Científicas De Investigación
7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene has been used in a variety of scientific studies, particularly in the fields of organic synthesis and catalysis. Its chiral properties make it a useful tool for creating enantiomerically pure compounds, and it has been used as a chiral auxiliary in several asymmetric reactions. 7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene has also been investigated as a potential ligand in asymmetric catalysis, with promising results.
Propiedades
Número CAS |
120230-21-9 |
|---|---|
Nombre del producto |
7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene |
Fórmula molecular |
C12H21NO2 |
Peso molecular |
211.3 g/mol |
Nombre IUPAC |
7,7-diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene |
InChI |
InChI=1S/C12H21NO2/c1-4-14-12(15-5-2)8-10-6-7-11(12)13(3)9-10/h6-7,10-11H,4-5,8-9H2,1-3H3 |
Clave InChI |
HKNRSLSXNJJTRD-UHFFFAOYSA-N |
SMILES |
CCOC1(CC2CN(C1C=C2)C)OCC |
SMILES canónico |
CCOC1(CC2CN(C1C=C2)C)OCC |
Sinónimos |
2-Azabicyclo[2.2.2]oct-5-ene,7,7-diethoxy-2-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



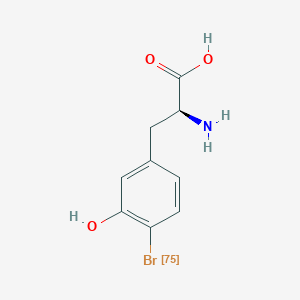
![2-[(1R,2R)-2-Methylcyclopentyl]oxyethanethiol](/img/structure/B39049.png)
